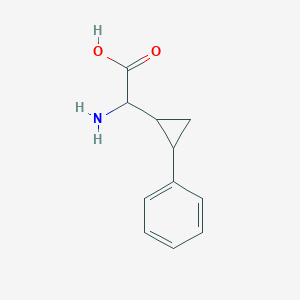
2-Amino-2-(2-phenylcyclopropyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-2-(2-phenylcyclopropyl)acetic acid” is a chemical compound with the CAS Number 1822572-96-2 . It has a molecular weight of 291.35 .
Molecular Structure Analysis
The IUPAC name of the compound is 2-((tert-butoxycarbonyl)amino)-2-(2-phenylcyclopropyl)acetic acid . The InChI code is 1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)12-9-11(12)10-7-5-4-6-8-10/h4-8,11-13H,9H2,1-3H3,(H,17,20)(H,18,19) .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 291.35 . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources.Wissenschaftliche Forschungsanwendungen
Synthesis, Characterization, and Applications:
- The Schiff base ligand derived from [1-(aminomethyl)cyclohexyl]acetic acid and 2-hydroxynaphthaldehyde, when reacted with metal ions, produces compounds with significant antioxidant properties and selective inhibitory activities against xanthine oxidase. This has implications for therapeutic applications where xanthine oxidase is a target, such as in the treatment of gout or certain types of cancer (Ikram et al., 2015).
Chirality and Crystal Structures
2. Amino acids like L-alanine and (S)-2-amino-2-phenylacetic acid, when reacted with the dimeric complex acetato(η4-cycloocta-1,5-diene)rhodium(I), produce chiral aminocarboxylato(η4-cycloocta-1,5-diene)rhodium(I) complexes. The spontaneous resolution of racemic mixtures into homochiral helix-enantiomers in certain cases, such as the achiral N-phenylglycine ligand forming a chiral N-phenylglycinato complex, reveals the potential for creating chiral catalysts or conducting enantioselective synthesis (Enamullah et al., 2006).
Peptidomimetic Scaffolds and Heterocycles
3. The bicyclization of peptide acetals from phenylalanine derivatives offers a route to novel amino acid-derived heterocycles and peptidomimetic scaffolds. This approach has relevance for drug design, particularly for creating molecules that mimic the structure and function of biologically active peptides (Todd et al., 2002).
Catalysis and Ring Systems
4. Carboxylic acid additives, especially pivalic and phenylacetic acid, have been shown to significantly improve the yield of the Pd-catalyzed intramolecular N-arylation of 2-aminopyrroles. This finding is vital for synthesizing novel tricyclic ring systems, which could have applications in pharmaceutical synthesis or material science (Moon & Stephens, 2013).
Electrochemical Applications
5. Derivatives of phenylglycine have been utilized to improve the electrochemical properties of poly orthoaminophenol films, suggesting potential applications in energy storage devices such as supercapacitors. The specific capacitance of these modified films can be significantly higher than that of unmodified films, demonstrating their utility in enhancing the performance of energy storage materials (Kowsari et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-2-(2-phenylcyclopropyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-10(11(13)14)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-10H,6,12H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJLYKPJPQKBSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(C(=O)O)N)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(2-phenylcyclopropyl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2382024.png)
![1-[(3R,8As)-3-propan-2-yl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-2-chloroethanone](/img/structure/B2382026.png)
![4-(1,3-benzodioxol-5-yl)-2-[(3-methoxybenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2382027.png)
![7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2382028.png)
![Methyl (E)-4-[[4-(5-chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2382029.png)
![2-[[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2382031.png)

![Ethyl 5-[(3,5-dimethoxybenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2382034.png)

![N-(3-acetylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2382037.png)
![(Z)-2-(4-chlorophenyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B2382039.png)
![2-Chloro-N-[(3-methoxyphenyl)methyl]-N-[2-(oxolan-2-yl)ethyl]acetamide](/img/structure/B2382041.png)
![3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2382042.png)
![tert-Butyl [(1-propionylpiperidin-4-yl)methyl]carbamate](/img/structure/B2382043.png)